molecular formula C17H19NO2S B2634111 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034445-09-3

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2634111
CAS RN: 2034445-09-3
M. Wt: 301.4
InChI Key: CVELFTGCMACZOG-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'MDTA' and is a derivative of the indene compound. MDTA has been investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Mechanistic Pharmacokinetic and Pharmacodynamic Modeling

CHF3381, chemically similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide, is studied for its pharmacokinetic and pharmacodynamic properties. It acts as an N-methyl-d-aspartate antagonist and monoamine oxidase-A inhibitor, potentially useful in neuropathic pain treatment. This study formulated a mechanistic model to describe the relationship between CHF3381 concentrations, MAO-A activity, and heart rate, shedding light on its pharmacokinetics and pharmacodynamics (Csajka et al., 2005).

Bioequivalence Studies

The bioequivalence of different formulations of drugs related to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide, such as ST-679, is evaluated in studies to compare their pharmacokinetic parameters. Ensuring bioequivalence is crucial for consistency in therapeutic effects when different formulations are used (Annunziato & di Renzo, 1993).

Novel PET Ligands for Receptor Quantification

Compounds structurally related to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide, like [11C]GMOM, are explored as PET ligands to quantify N-methyl-d-aspartate receptors. These studies are crucial in understanding receptor distributions in various neurological conditions and evaluating potential therapeutic agents (van der Doef et al., 2015).

properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-17(9-14-4-2-3-5-15(14)10-17)12-18-16(19)8-13-6-7-21-11-13/h2-7,11H,8-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVELFTGCMACZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(thiophen-3-yl)acetamide

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